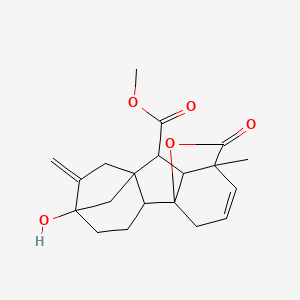

GA5 Methyl ester

Beschreibung

Eigenschaften

Molekularformel |

C20H24O5 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

methyl 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |

InChI |

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3 |

InChI-Schlüssel |

KIAZKTCYLHEASA-UHFFFAOYSA-N |

Kanonische SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies and Chemical Modifications of Gibberellin A5 Methyl Ester

Total Synthesis Approaches to Gibberellin A5 Methyl Ester and Related Diterpenoids

The total synthesis of gibberellins (B7789140), including GA5 methyl ester, represents a formidable challenge in organic chemistry due to their complex tetracyclic diterpenoid structure, which features multiple chiral centers and a strained bridged-ring system. youtube.comnih.gov Historically, the synthesis of gibberellins has been a benchmark for showcasing the power of synthetic strategies. youtube.com

Early landmark achievements, such as E.J. Corey's total synthesis of gibberellic acid (GA3) in 1978, laid the groundwork for accessing this class of molecules. youtube.comnih.gov These syntheses often involve intricate reaction sequences to construct the characteristic ent-gibberellane skeleton. nih.gov Key strategies have included intramolecular Diels-Alder reactions to form the core ring system and skeletal rearrangements to install the challenging trans-hydrindane (B1202327) moiety. youtube.comnih.gov

More recent synthetic efforts have focused on developing more concise and efficient routes. For instance, the synthesis of (-)-GA18 methyl ester, a related C20 gibberellin, was achieved from the commercially available natural product andrographolide. nih.govnih.gov This synthesis featured several key transformations:

An intramolecular ene reaction to construct the C-ring. nih.govnih.gov

An oxidative cleavage followed by an aldol (B89426) condensation to achieve a ring contraction, forming the trans-hydrindane AB ring system. nih.govnih.gov

A photochemical [2+2] cycloaddition and a subsequent samarium(II) iodide-mediated skeletal rearrangement to build the methylenebicyclo[3.2.1]octanol moiety of the CD ring. nih.govnih.gov

While total synthesis of the more complex C19 gibberellins like GA3 has been achieved by several groups, the synthesis of C20 gibberellins has been more limited, often focusing on less functionalized targets like GA12 methyl ester. nih.gov The development of synthetic routes to rarer, highly functionalized C20 gibberellins like GA18 methyl ester is crucial for studying their biological roles. nih.gov

Table 1: Key Strategic Reactions in Gibberellin Total Synthesis

| Reaction Type | Purpose in Synthesis | Example Intermediate/Target |

|---|---|---|

| Intramolecular Diels-Alder | Construction of the core ring system | Gibberellic Acid (GA3) youtube.com |

| Ring Contraction (e.g., Oxidative Cleavage/Aldol) | Formation of the trans-hydrindane (AB ring) | (-)-GA18 Methyl Ester nih.gov |

| Skeletal Rearrangement | Construction of the bridged CD-ring system | (-)-GA18 Methyl Ester nih.gov |

| Intramolecular Ene Reaction | Formation of the C-ring | (-)-GA18 Methyl Ester nih.gov |

Semisynthesis and Derivatization from Natural Gibberellins

Given the complexity of total synthesis, semisynthetic approaches starting from more abundant, naturally occurring gibberellins are often more practical for producing this compound and its analogues. mdpi.com Gibberellic acid (GA3), which can be produced in large quantities via fermentation of the fungus Gibberella fujikuroi, is a common starting material. mdpi.comnih.gov

Another reported method involves the reaction of gibberellic acid methyl ester with 2-nitrobenzenesulfonyl hydrazide, triphenylphosphine, and diethylazodicarboxylate to yield this compound. chemicalbook.com Derivatization is not limited to creating GA5 itself; the versatile structure of GA3 allows for a wide range of chemical modifications at its functional groups, including the two hydroxyl groups, the carboxyl group, and the lactone ring, to produce a variety of derivatives with potentially different biological activities. mdpi.comnih.gov

Table 2: Semisynthetic Conversion of GA3 to this compound

| Step | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|

| Esterification of GA3 | Diazomethane (B1218177) or Methyl Iodide/Base | Gibberellic Acid Methyl Ester (GA3-Me) | High |

| Allylic Chlorination | SOCl₂ or TsCl/LiCl | 3-chloro intermediate | - |

| Reduction | Tri-n-butylstannane | Gibberellin A5 Methyl Ester (GA5-Me) | Overall 20% from GA3 |

Targeted Chemical Modifications and Analogue Synthesis

Modifying the structure of this compound and other gibberellins is a key strategy for probing structure-activity relationships and developing novel plant growth regulators or inhibitors. mdpi.com Chemical modifications can alter the biological function of the parent molecule. mdpi.com For example, while many gibberellins promote growth, certain derivatives like 16,17-dihydro-GA5 have been shown to inhibit stem elongation. mdpi.comkit.edu

Research has explored modifications at various positions of the gibberellin skeleton. For example, derivatives of GA3 have been synthesized by modifying the C-3 hydroxyl group. mdpi.comresearchgate.net A series of novel C-3-OH substituted GA3 derivatives bearing amide groups were synthesized and showed inhibitory activities on plant growth. mdpi.com The synthesis involved a multi-step sequence starting with the protection of hydroxyl and carboxyl groups, followed by the introduction of an azide (B81097) group at the C-3 position with inversion of stereochemistry, reduction to an amine, and finally, amide bond formation. mdpi.comresearchgate.net

The C-16 position has also been a target for modification. The synthesis of 16,17-dihydro-GA5, an inhibitor of stem elongation, demonstrates the impact of modifying the exocyclic double bond. mdpi.com These studies provide insight into the design of potential plant growth regulators and highlight how specific structural features of the gibberellin molecule contribute to its biological activity. mdpi.comresearchgate.net The methylation of the C-7 carboxyl group to form the methyl ester is itself a modification that can influence activity, potentially by deactivating the gibberellin or facilitating its transport. nih.gov

Stereochemical Considerations in Gibberellin A5 Methyl Ester Synthesis

The synthesis of gibberellins is profoundly influenced by stereochemistry, as these molecules possess a complex three-dimensional structure with numerous stereocenters. nih.gov The ent-gibberellane skeleton of GA5 contains eight chiral centers, including all-carbon quaternary centers, which must be controlled precisely during synthesis. nih.gov

In total synthesis, establishing the correct relative and absolute stereochemistry is a primary challenge. Strategies often rely on stereoselective reactions, such as the diastereoselective intramolecular ene reaction used in the synthesis of (-)-GA18 methyl ester, to set key stereocenters. youtube.comnih.gov One of the most challenging features is the strained trans-hydrindane (fused A and B rings), the formation of which requires careful planning. nih.gov

A particularly difficult stereochemical problem in the synthesis of some gibberellins, such as GA18, is the installation of the C-3 hydroxyl group in the thermodynamically less stable axial orientation. nih.gov In the synthesis of GA18 methyl ester, standard hydride reduction conditions for the C-3 ketone precursor predominantly yielded the undesired equatorial alcohol epimer. nih.gov Achieving the correct axial alcohol required specific, less conventional reduction methods. nih.gov

In semisynthesis starting from natural gibberellins like GA3, the inherent stereochemistry of the starting material is preserved and utilized. mdpi.com However, reactions at chiral centers can still pose challenges. For example, the introduction of a substituent at the C-3 position of a GA3 derivative via nucleophilic substitution proceeds with an inversion of configuration, a predictable outcome based on an SN2 reaction mechanism. mdpi.comresearchgate.net The stereochemical configuration of the final product in one such synthesis was confirmed by X-ray crystallography. researchgate.net

Biosynthetic and Metabolic Pathways of Gibberellin A5 Methyl Ester in Biological Systems

Position of GA5 Methyl Ester within the Gibberellin Biosynthetic Network

GA5 is a C19-gibberellin, placing it in the latter part of the biosynthetic pathway. ebi.ac.uk Its direct precursor is GA20, a C19-GA that is a central branching point in the network. The conversion of GA20 to GA5 is a key step, establishing a branch of the pathway that runs parallel to the conversion of GA20 to GA1. researchgate.net In maize (Zea mays L.), for example, three distinct branches originate from GA20: one leading to GA1, another to GA29 (a catabolic product), and a third leading to GA5.

The position of this compound is directly dependent on its parent compound, GA5. It is formed through the methylation of the C-6 carboxyl group of GA5. nih.gov This methylation is considered a deactivation or catabolic step, converting the active or precursor gibberellin into an inactive methyl ester. wikipedia.orgnih.gov Therefore, this compound is positioned at a terminal end of a specific branch of the gibberellin metabolic grid, representing a point of hormonal inactivation rather than a step towards a more active compound.

Enzymatic Conversions and Interconversions Involving Gibberellin A5 Methyl Ester

The metabolism of GA5 and its methyl ester involves several key enzymatic reactions, including formation from its precursor, conversion to other gibberellins (B7789140), and the methylation/demethylation of the carboxyl group.

Formation of GA5 from GA20: The direct precursor to GA5 is GA20. The conversion is catalyzed by a GA 20-oxidase, a 2-oxoglutarate-dependent dioxygenase (2-ODD). nih.govpnas.orgnih.gov Studies on cell-free systems from Phaseolus vulgaris (common bean) have shown that this enzyme facilitates the 2,3-desaturation (the formation of a double bond) of GA20 to produce GA5. researchgate.netnih.gov This enzymatic step requires oxygen (O₂), ferrous iron (Fe²⁺), and α-ketoglutarate as cofactors and is stimulated by ascorbate, which is characteristic of the 2-ODD enzyme family. nih.govpnas.org The GA5 locus in Arabidopsis thaliana encodes a multifunctional GA 20-oxidase that can catalyze several steps in the pathway, including the conversion of GA19 to GA20. nih.govnih.gov

Methylation of GA5: The formation of this compound from GA5 is an enzymatic process catalyzed by gibberellin methyltransferases. In Arabidopsis thaliana, two such enzymes, GIBBERELLIC ACID METHYLTRANSFERASE 1 (GAMT1) and GAMT2, have been identified. nih.govnih.gov These enzymes belong to the SABATH family of methyltransferases and use S-adenosyl-L-methionine (SAM) as the methyl donor to methylate the carboxyl group of various gibberellins, including likely GA5, to form their corresponding methyl esters. nih.govnih.gov This methylation is considered a deactivation mechanism, as ectopic expression of GAMT1 or GAMT2 leads to GA-deficient phenotypes like dwarfism. nih.govresearchgate.net The expression of these genes is predominant in developing seeds and siliques, suggesting their role is to inactivate GAs as the seeds mature. nih.govnih.gov

Further Conversions: GA5 itself can be a substrate for further enzymatic conversion. It is known to be a precursor to Gibberellin A3 (GA3). medchemexpress.com This conversion is thought to be catalyzed by a GA 3-oxidase, which performs a 13-hydroxylation. researchgate.net

The following table summarizes the key enzymatic conversions involving GA5 and its methyl ester.

| Precursor | Product | Enzyme/Enzyme Class | Organism/System | Cofactors/Co-substrates |

|---|---|---|---|---|

| Gibberellin A20 (GA20) | Gibberellin A5 (GA5) | GA 20-oxidase | Phaseolus vulgaris, Arabidopsis thaliana | O₂, Fe²⁺, α-ketoglutarate, Ascorbate |

| Gibberellin A5 (GA5) | Gibberellin A5 Methyl Ester | Gibberellin Methyltransferase (GAMT1, GAMT2) | Arabidopsis thaliana | S-adenosyl-L-methionine (SAM) |

| Gibberellin A5 (GA5) | Gibberellin A3 (GA3) | GA 3-oxidase (putative) | Higher plants | Not specified |

Hydrolytic Mechanisms of Gibberellin Methyl Esters

The stability and breakdown of gibberellin methyl esters are crucial for understanding their biological persistence. Hydrolysis, the cleavage of the ester bond to regenerate the carboxylic acid and methanol (B129727), can occur through chemical or enzymatic means.

Chemical Hydrolysis: The regeneration of the free 7-oic acid from its methyl ester can be challenging. rsc.org The ester group is often sterically hindered, requiring prolonged reaction times and elevated temperatures for hydrolysis, particularly with aqueous bases. rsc.org Research has shown that the rate of base-catalyzed hydrolysis is significantly influenced by the presence and orientation of neighboring functional groups, a phenomenon known as anchimeric assistance. rsc.org

A study on various gibberellin 7-methyl esters revealed that the presence of a 15α-hydroxy group greatly accelerates the rate of hydrolysis compared to a 15β-hydroxy group or no hydroxyl group at that position. rsc.org The 15α-hydroxyl group can assist either through direct hydrogen bonding with the ester carbonyl, stabilizing the tetrahedral intermediate, or via the formation of a temporary 7,15α-lactone which is then hydrolyzed. rsc.org In contrast, some derivatives, like this compound 13-acetate, are noted to be resistant to hydrolysis under mild conditions (aqueous potassium carbonate in methanol at room temperature). rsc.org

The table below illustrates the influence of molecular structure on the chemical hydrolysis of GA methyl esters.

| Gibberellin Methyl Ester Derivative | Relative Hydrolysis Rate/Condition | Key Structural Feature |

|---|---|---|

| GA75 Methyl Ester (15α-OH) | Complete hydrolysis at room temp. | 15α-hydroxyl group provides strong anchimeric assistance. |

| GA76 Methyl Ester (15β-OH) | Complete hydrolysis at room temp. | 15β-hydroxyl group provides moderate anchimeric assistance. |

| This compound 13-acetate | Resistant to hydrolysis at room temp. | Lacks a free 15-hydroxyl group. |

| 15β-hydroxy-GA9 methyl ester 13-acetate | Increased rate compared to non-hydroxylated esters. | Presence of 15β-hydroxyl and 13-acetate enhances effect. |

Enzymatic Hydrolysis: While other plant hormones, such as methyl jasmonate, are known to be hydrolyzed by specific esterases to release the active hormone, the situation for methylated gibberellins (MeGAs) appears different. nih.gov Research suggests that the methylation of GAs by GAMT1 and GAMT2 in Arabidopsis may be an irreversible deactivation step. nih.govnih.gov Attempts to detect endogenous MeGAs in wild-type plants have been unsuccessful, and exogenously applied MeGAs show no biological activity, suggesting they are not converted back to their active, free-acid forms. nih.gov This indicates that specific, highly active MeGA esterases may not be a common component of GA metabolism in these tissues, further positioning this compound as a terminal, inactivated product.

Transport and Compartmentation of Gibberellin A5 Methyl Ester

The movement and subcellular localization of plant hormones are critical for their function. Gibberellins are known to be mobile signaling molecules, capable of long-distance transport between different plant organs, such as from the roots to the shoot via the xylem and from shoots to roots via the phloem. researchgate.netnih.gov

Several families of transporters have been implicated in the movement of gibberellins across cell membranes, including members of the NITRATE TRANSPORTER1/PEPTIDE TRANSPORTER (NPF) family and the SWEET (Sugars Will Eventually Be Exported Transporters) family. researchgate.netresearchgate.netnih.gov These transporters are crucial for creating the specific distribution patterns and concentration gradients needed for proper plant development. researchgate.net For instance, NPF and SWEET proteins in Arabidopsis have been shown to import various forms of GA. nih.govpnas.org

A key feature of this compound is how its chemical structure influences its transport properties. The methylation of the carboxyl group neutralizes its negative charge and increases its lipophilicity. This modification is reported to enhance membrane permeability compared to the free acid form of GA5. This suggests that this compound may diffuse more readily across cellular membranes without the aid of a transporter, altering its subcellular localization and potentially its ability to be moved via the long-distance transport systems that rely on specific carrier proteins for the charged, free-acid forms. While specific transporters for this compound have not been identified, its altered physical properties imply a different mode of transport and compartmentation compared to its unmethylated precursor, likely leading to its sequestration in different cellular compartments as part of its deactivation.

Biological Activities and Physiological Roles of Gibberellin A5 Methyl Ester

Modulation of Plant Growth and Development

Gibberellin A5 methyl ester, like other gibberellins (B7789140), is a key regulator of plant growth and development, influencing processes from germination to flowering. researchgate.net Its methylated form may enhance membrane permeability, potentially altering its bioactivity profile compared to its non-esterified parent compound, GA5. The primary mechanism of action involves interaction with GID1 receptors, which leads to the degradation of DELLA proteins, a family of nuclear repressors that restrict plant growth. The removal of DELLA proteins activates downstream signaling pathways that promote various developmental processes.

Key developmental roles include:

Seed Germination: GA5 methyl ester can promote seed germination and break dormancy. Studies have shown it effectively enhances germination rates in species like lettuce and wheat by stimulating the production of enzymes that break down stored food reserves within the seed. However, the methylation of gibberellins during seed development may also serve as an inactivation mechanism, preventing premature germination and ensuring dormancy is maintained until conditions are favorable. nih.gov

Stem Elongation: A characteristic effect of gibberellins is the promotion of stem elongation through the stimulation of both cell division and cell elongation in the internodes. researchgate.netomexcanada.com This is particularly evident in dwarf plant varieties, where application of this compound can help restore a tall phenotype by enhancing the gibberellin signaling pathway.

Leaf Expansion: Gibberellins contribute to the expansion of leaves, which can lead to a larger surface area for photosynthesis. omexcanada.comnih.gov In maize, gibberellin has been shown to enhance the anisotropy of cell expansion, specifically stimulating longitudinal growth rates which results in longer leaves. frontiersin.org

Flowering and Floral Development: The compound can induce or promote flowering in certain plants. medchemexpress.com Gibberellin A5 is specifically recognized as a plant hormone that fosters floral development. medchemexpress.com It modulates the expression of genes responsible for floral identity, facilitating the plant's transition from the vegetative to the reproductive phase.

Table 1: Effects of Gibberellin A5 Methyl Ester on Plant Growth

| Developmental Process | Observed Effect | Mechanism of Action | Plant Species Example | Citation |

|---|---|---|---|---|

| Seed Germination | Promotes germination, breaks dormancy | Stimulates synthesis of enzymes for degrading seed reserves | Lettuce, Wheat | |

| Stem Elongation | Promotes elongation of internodes | Stimulates cell division and cell elongation | Dwarf plant varieties | omexcanada.com |

| Leaf Expansion | Increases leaf size | Enhances anisotropy of cell expansion (longitudinal growth) | Maize | omexcanada.comfrontiersin.org |

| Flowering | Induces and promotes flowering | Modulates expression of floral identity genes | General | medchemexpress.com |

Role in Overcoming Multidrug Resistance in Cellular Systems

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. researchgate.netnih.govnih.gov A gibberellin derivative, identified as GA-13315 (GA5), a chlorinated methyl ester of gibberellic acid, has demonstrated significant potential in overcoming MDR in breast cancer cells. nih.govnih.gov

Research on the multidrug-resistant human breast cancer cell line MCF-7/Adr has shown that this GA5 derivative can re-sensitize cancer cells to chemotherapeutic agents through several mechanisms:

Inhibition of Drug Efflux Pumps: The compound can reverse MDR mediated by the ATP-binding cassette (ABC) transporter P-glycoprotein (ABCB1). nih.gov It impedes the efflux function of ABCB1 by inhibiting its ATPase activity, which leads to increased intracellular accumulation of chemotherapeutic drugs like doxorubicin. nih.gov Interestingly, its effect is selective, as it exacerbates resistance conferred by a different transporter, the multidrug resistance-associated protein 1 (ABCC1), by stimulating its ATPase activity. nih.gov

Modulation of Signaling Pathways: The GA5 derivative was found to upregulate the expression of Bone Morphogenetic Protein 6 (BMP6) in resistant breast cancer cells. nih.gov This increase in BMP6 subsequently inhibits the activation of the ERK signaling pathway, leading to decreased expression of the P-glycoprotein drug pump. nih.gov

Induction of Apoptosis: The compound was shown to restore the downregulated expression of Bax, a pro-apoptotic protein, in resistant MCF-7/adr cells, which may contribute to its sensitizing action. nih.gov

Table 2: Mechanisms of GA-13315 (GA5 Derivative) in Reversing Multidrug Resistance

| Mechanism | Target Molecule/Pathway | Effect on Cancer Cells | Cell Line Studied | Citation |

|---|---|---|---|---|

| Inhibition of Drug Efflux | P-glycoprotein (ABCB1) | Inhibits ATPase activity, increases intracellular drug accumulation | MCF-7/adr, ABCB1-transfected HEK293 | nih.gov |

| Signaling Pathway Modulation | BMP6/ERK/P-gp Axis | Upregulates BMP6, which inhibits ERK phosphorylation and reduces P-gp expression | MCF-7/adr | nih.gov |

| Apoptosis Induction | Bax | Restores expression of the pro-apoptotic protein | MCF-7/adr | nih.gov |

Interactions with Other Phytohormone Pathways

The physiological effects of gibberellins are not standalone; they are deeply integrated into the plant's hormonal network. The balance and crosstalk between gibberellins and other phytohormones are critical for the precise regulation of development and stress responses. mdpi.com

Auxin: Gibberellins and auxins often act synergistically to regulate growth processes like stem elongation. omexcanada.commdpi.com Auxin has been shown to promote the biosynthesis of active gibberellins in pea and tobacco. nih.govusp.br Conversely, gibberellins are necessary for the proper function of PIN-FORMED (PIN) proteins, which are crucial auxin transporters. mdpi.com In poplar, the interaction between a DELLA protein (RGL1) and an AUXIN RESPONSE FACTOR (ARF7) provides a direct molecular link between the two signaling pathways to regulate cambial activity. nih.gov

Abscisic Acid (ABA): Gibberellins and ABA typically have an antagonistic relationship. nih.govplos.org This balance is fundamental in controlling processes like seed dormancy and germination, where ABA promotes dormancy and GA promotes germination. mdpi.comnih.gov Mechanistically, ABA can suppress GA biosynthesis and promote its deactivation, while GAs can activate ABA catabolism. mdpi.comfrontiersin.org

Ethylene (B1197577): The interaction between gibberellins and ethylene is complex and can be either synergistic or antagonistic depending on the specific developmental context. mdpi.complos.org For example, both hormones are involved in regulating the apical hook opening in seedlings. mdpi.com

Other Hormones: Gibberellins also interact with brassinosteroids (BRs), often cooperating to promote cell elongation and plant height. mdpi.com They interact with strigolactones (SLs), where GAs can repress SL biosynthesis, and SLs can negatively regulate GA signaling. mdpi.com There is also evidence of crosstalk with cytokinins, such as zeatin. nih.gov

Table 3: Summary of Gibberellin Interactions with Other Phytohormones

| Interacting Hormone | Nature of Interaction | Key Processes Regulated | Molecular Basis (Example) | Citation |

|---|---|---|---|---|

| Auxin | Synergistic | Stem elongation, cambial activity | Auxin promotes GA biosynthesis; GA is required for PIN protein (auxin transporter) function. | mdpi.comusp.brnih.gov |

| Abscisic Acid (ABA) | Antagonistic | Seed dormancy and germination | Mutual inhibition of biosynthesis and promotion of catabolism. | mdpi.comnih.govfrontiersin.org |

| Ethylene | Context-dependent | Apical hook formation, seedling growth | Interaction between DELLA proteins and ethylene response factors. | mdpi.complos.org |

| Brassinosteroids (BRs) | Cooperative | Cell elongation, plant height | Cooperation in modulating gene expression for growth. | mdpi.com |

| Strigolactones (SLs) | Antagonistic | Bud outgrowth, shoot elongation | Mutual repression of signaling and biosynthesis pathways. | mdpi.com |

Influence on Cellular Processes

At the cellular level, gibberellins exert fundamental control over processes that drive plant growth, primarily cell division and cell elongation. omexcanada.com

Cell Elongation: Gibberellins are well-known for promoting cell elongation, a key factor in stem and leaf growth. researchgate.netomexcanada.com They induce the expression of genes encoding enzymes like expansins, which loosen the cell wall structure, allowing the cell to expand under turgor pressure. researchgate.net Studies in deepwater rice have shown that GA treatment first promotes cell elongation in the meristem. nih.gov In a GA-deficient tomato mutant, anther development is arrested primarily due to affected cell elongation in multiple cell types, including the epidermis and pollen mother cells. researchgate.net

Cell Division: Gibberellins also stimulate cell division. omexcanada.com In deepwater rice, the initial GA-induced cell elongation is followed by an increase in the cell production rate, indicating a stimulation of cell division. nih.gov This is supported by findings that GA treatment leads to a decline in the G2 phase cell population, as cells proceed into mitosis, and enhances the expression of genes associated with DNA replication, such as histones. researchgate.netnih.gov Research in cucumber and tomato has also demonstrated that gibberellin produced in the cotyledons is essential for cell division during the healing of wounded tissues. nih.gov

Table 4: Influence of Gibberellins on Cellular Processes

| Cellular Process | Specific Effect | Molecular/Genetic Evidence | Plant System Studied | Citation |

|---|---|---|---|---|

| Cell Elongation | Promotes longitudinal cell expansion | Upregulation of expansin and α-tubulin genes | Tomato, Deepwater Rice, Maize | frontiersin.orgresearchgate.netnih.gov |

| Cell Division | Stimulates cell production rate | Upregulation of histone genes; progression from G2 to M phase of the cell cycle | Deepwater Rice, Tomato, Cucumber | researchgate.netnih.govnih.gov |

| Cell Wall Modification | Induces cell wall loosening | Activation of cell wall-modifying enzymes like expansins | General | omexcanada.comresearchgate.net |

Molecular and Genetic Regulation Associated with Gibberellin A5 Methyl Ester

Transcriptional and Post-Transcriptional Control of Gibberellin Biosynthesis and Signaling Genes

The regulation of gibberellin (GA) levels and responses is a tightly controlled process, managed at the transcriptional and post-transcriptional levels to ensure appropriate developmental and environmental responses. This control is largely mediated through feedback and feed-forward mechanisms that modulate the expression of genes involved in both GA biosynthesis and signaling.

A primary mechanism for controlling the levels of bioactive GAs is negative feedback regulation of GA biosynthesis genes. nih.gov The Arabidopsis gene GA5, which encodes a GA 20-oxidase, is a key enzyme in the pathway leading to the production of bioactive GAs. nih.gov The expression of GA5 is downregulated in response to the application of bioactive gibberellins (B7789140). nih.gov This feedback inhibition ensures that when active GAs are abundant, their production is curtailed, maintaining hormonal homeostasis. This regulatory loop also extends to other biosynthesis genes, such as GA4, which codes for a GA 3β-hydroxylase, an enzyme that catalyzes a later step in the biosynthesis pathway. nih.gov

In addition to feedback from the GA pathway itself, other hormonal signals provide another layer of transcriptional control. The plant hormone auxin has been shown to up-regulate the expression of several genes involved in GA metabolism, including multiple GA20ox genes. nih.govresearchgate.netscilit.com This interaction suggests that auxin can mediate some of its developmental effects by promoting the synthesis of bioactive GAs. scilit.com This regulation is thought to be direct, involving Aux/IAA and ARF proteins, core components of the auxin signaling pathway. scilit.com

Epigenetic modifications also play a role in the transcriptional control of GA-related genes. The histone acetyltransferase GENERAL CONTROL NON-DEREPRESSIBLE 5 (GCN5) is required for the activation and H3K14 acetylation of genes involved in the later stages of GA biosynthesis and catabolism. nih.gov This indicates that chromatin remodeling is an important aspect of regulating the expression of these genes.

The central repressors of the GA signaling pathway, the DELLA proteins, are also subject to transcriptional control, although their regulation is primarily post-translational. However, the stability of DELLA proteins, which is directly influenced by GA levels, indirectly affects the transcription of GA-responsive genes. When GA levels are low, stable DELLA proteins repress the transcription of these genes. Conversely, when GA levels are high, DELLA proteins are degraded, de-repressing the transcription of GA-responsive genes. edi-info.irnih.gov For instance, gibberellin can induce the transcription factor bZIP53, which in turn regulates the expression of genes like Cellulose Synthase A1 (CesA1) in maize, linking the signaling pathway to downstream cellular processes. plos.org

Table 1: Key Genes in Gibberellin Biosynthesis and Signaling and Their Transcriptional Regulation

| Gene | Function | Mode of Transcriptional Regulation | Reference |

|---|---|---|---|

| GA5 (AtGA20ox1) | Encodes GA 20-oxidase, a key GA biosynthesis enzyme. | - Negative feedback regulation by bioactive GAs.

| nih.govnih.gov |

| GA4 (AtGA3ox1) | Encodes GA 3-oxidase, involved in the final step of bioactive GA synthesis. | - Negative feedback regulation by bioactive GAs. | nih.gov |

| GA2ox | Encodes GA 2-oxidase, a GA catabolic (deactivating) enzyme. | - Positive feed-forward regulation by bioactive GAs.

| nih.govnih.gov |

| GCN5 | Encodes a histone acetyltransferase. | - Regulates GA biosynthesis/catabolism genes via H3K14 acetylation. | nih.gov |

| bZIP53 | Transcription factor in maize. | - Induced by gibberellin treatment. | plos.org |

Signal Transduction Pathways Influenced by Gibberellin A5 Methyl Ester

The canonical signal transduction pathway for gibberellins operates as a de-repression system. The central components of this pathway are the soluble GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), a family of transcriptional regulators known as DELLA proteins, and an F-box protein that is part of an SCF E3 ubiquitin ligase complex. edi-info.irnih.gov While specific studies on Gibberellin A5 methyl ester are limited, its influence would be exerted through this core pathway, with its activity level dependent on its binding affinity for the GID1 receptor.

The key steps of the signal transduction pathway are as follows:

GA Perception : In the presence of a bioactive gibberellin, the hormone binds to the GID1 receptor. This binding event induces a conformational change in GID1, exposing a surface that allows it to interact with DELLA proteins. nih.gov

Formation of the GA-GID1-DELLA Complex : The GA-bound GID1 receptor then binds to a DELLA protein. DELLA proteins (which include GAI, RGA, and RGL family members in Arabidopsis) function as potent repressors of GA-dependent growth responses. edi-info.ir

Ubiquitination and Degradation of DELLA : The formation of the GA-GID1-DELLA complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex. edi-info.ir In Arabidopsis, the F-box protein component of this complex is SLY1 (SLEEPY1). researchgate.net

Proteasomal Degradation : The polyubiquitinated DELLA protein is subsequently recognized and degraded by the 26S proteasome. edi-info.ir

De-repression of Transcription : The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of a suite of GA-responsive genes. This transcriptional reprogramming ultimately leads to various physiological responses, such as stem elongation, seed germination, and flowering. nih.govnih.gov

The biological activity of different gibberellin molecules, including esters, can vary significantly. For example, studies have shown that modifications such as 2β-hydroxylation or methylation at other positions can lead to compounds with very low biological activity. researchgate.net Therefore, the specific influence of Gibberellin A5 methyl ester on this signal transduction pathway is contingent on its ability to be recognized and bound by the GID1 receptor, thereby initiating the degradation of DELLA repressors.

Table 2: Core Components of the Gibberellin Signal Transduction Pathway

| Component | Type of Molecule | Function in the Pathway | Reference |

|---|---|---|---|

| Gibberellin (e.g., GA5) | Diterpenoid Hormone | Initiates the signal by binding to the receptor. | edi-info.ir |

| GID1 | Soluble Receptor Protein | Binds to GA, which promotes its interaction with DELLA proteins. | nih.gov |

| DELLA Proteins (e.g., RGA, GAI) | Transcriptional Regulators | Act as repressors of GA responses. Their degradation is triggered by GA. | edi-info.irnih.gov |

| SCFSLY1/GID2 Complex | E3 Ubiquitin Ligase | Recognizes the GA-GID1-DELLA complex and polyubiquitinates the DELLA protein. | edi-info.irresearchgate.net |

| 26S Proteasome | Protein Complex | Degrades the ubiquitinated DELLA protein, leading to de-repression of GA responses. | edi-info.ir |

Genetic Modulators of Gibberellin A5 Metabolism and Response

The metabolism of gibberellins and the cellular response to them are controlled by a variety of genetic modulators. These modulators can be genes encoding enzymes within the metabolic pathway, core components of the signaling cascade, or other interacting factors that fine-tune the pathway's output.

One way to modulate GA metabolism is by altering the expression of biosynthetic or catabolic enzymes. A clear example comes from transgenic experiments in Arabidopsis thaliana. Overexpression of the P16 gene from pumpkin, which encodes a GA 20-oxidase that directs biosynthesis toward inactive GAs, acts as a potent genetic modulator. nih.gov In these transgenic plants, the pool of C20-GA intermediates is depleted, and the content of active GA4 is reduced. nih.gov However, the plant's native regulatory network responds to this change. Due to the feedback regulation mechanism, the expression of the endogenous GA5 (encoding a GA 20-oxidase) and GA4 (encoding a GA 3-oxidase) genes is significantly increased to compensate for the metabolic shift. nih.gov This demonstrates how the introduction of a single gene can modulate the entire metabolic flux and trigger compensatory responses from other genetic loci.

The primary genetic modulators of the GA response are the DELLA proteins themselves. These proteins act as negative regulators, and mutations in the genes encoding them have profound effects on plant stature and GA sensitivity. edi-info.ir Loss-of-function mutations in DELLA genes typically result in a "slender" phenotype, where plants grow tall and spindly as if they are constantly perceiving a high-GA signal. Conversely, mutations that create stabilized DELLA proteins, which are resistant to GA-induced degradation, result in a dwarfed, GA-insensitive phenotype. nih.gov The presence of multiple DELLA-encoding genes with partially redundant functions (e.g., RGA, GAI, RGL1, RGL2, and RGL3 in Arabidopsis) provides a complex, combinatorial system for modulating GA responses in different tissues and at different developmental stages. edi-info.ir

Other key modulators are components of the protein degradation machinery that targets DELLA proteins. The F-box protein SLY1 is a positive regulator of GA signaling because it is essential for the degradation of RGA and other DELLA proteins. researchgate.net Mutations in the SLY1 gene lead to an accumulation of DELLA proteins and a consequent dwarf phenotype, similar to that caused by GA deficiency. researchgate.net

Furthermore, factors that operate at the chromatin level can modulate GA responses. As mentioned previously, the histone acetyltransferase GCN5 interacts genetically with the GA signaling pathway. nih.gov Studies have shown that a mutation in the DELLA gene RGA can partially suppress the developmental defects seen in gcn5 mutants, including stamen elongation. nih.gov This suggests that GCN5's role in promoting certain developmental processes is partially mediated by its regulation of genes that are also under the repressive control of RGA. nih.gov

Table 3: Examples of Genetic Modulators of Gibberellin Metabolism and Response

| Genetic Modulator | Function | Effect of Altered Function | Reference |

|---|---|---|---|

| P16 (pumpkin gene) | GA 20-oxidase directing to inactive GAs. | Overexpression in Arabidopsis reduces active GA levels but induces compensatory upregulation of endogenous GA5. | nih.gov |

| DELLA Proteins (RGA, GAI, etc.) | Negative regulators of GA signaling. | Loss-of-function leads to GA-constitutive response (slender phenotype). Gain-of-function (stabilized protein) leads to GA-insensitivity (dwarfism). | edi-info.irnih.gov |

| SLY1 | F-box protein in SCFSLY1 E3 ligase. | Loss-of-function prevents DELLA degradation, leading to a dwarf, GA-insensitive phenotype. | researchgate.net |

| GCN5 | Histone acetyltransferase. | Loss-of-function causes developmental defects (e.g., short stamens) that are partially suppressed by mutations in the DELLA gene RGA. | nih.gov |

Structure Activity Relationship Sar Studies of Gibberellin A5 Methyl Ester and Its Analogs

Correlating Structural Features with Biological Potency

The biological potency of gibberellins (B7789140) is highly dependent on specific structural features. Modifications to the core ent-gibberellane skeleton can dramatically alter a compound's activity. Key structural elements that influence the biological potency of GA5 methyl ester and its analogs include the state of the C-7 carboxyl group, the hydroxylation pattern of the A-ring, and the presence of the C4-C10 lactone bridge.

The C-7 Carboxyl Group: The free carboxylic acid at the C-7 position is widely considered a critical feature for high biological activity. The esterification of this group, as in this compound, generally leads to a significant reduction in potency. This is because the free acid is essential for high-affinity binding to the gibberellin receptor, GID1. The biological activity observed in GA conjugates, such as esters or glucosides, is often attributed to their enzymatic hydrolysis within the plant tissues, which releases the active, free-acid form of the gibberellin. nih.gov Studies on other GA esters, like those of GA4, have shown that methylation is a mechanism the plant uses to inactivate gibberellins, resulting in GA-deficient phenotypes like dwarfism when the methylating enzymes are overexpressed. ebi.ac.uk

Hydroxylation and Unsaturation Patterns: The presence and position of hydroxyl (-OH) groups on the gibberellin rings are major determinants of activity. Biologically active gibberellins include GA1, GA3, GA4, GA5, GA6, and GA7. researchgate.net Inactivation of GAs often occurs via 2β-hydroxylation, a reaction catalyzed by GA 2-oxidase enzymes. nih.gov Gibberellin A5 is a C19-gibberellin that is characterized by the absence of a hydroxyl group at C-2 and the presence of a double bond between C-2 and C-3. nih.govebi.ac.uk This specific pattern of substitution contributes to its biological activity profile.

The γ-Lactone Ring: The presence of a γ-lactone bridge between C-4 and C-10 is a hallmark of most biologically active C19-gibberellins, including GA5. This structural feature is crucial for maintaining the correct conformation for receptor binding.

The relative activities of this compound and related compounds are influenced by these structural modifications. For example, a study on conjugated gibberellins, including O(13)-β-D-glucopyranosyl-GA5, found that the activity of such conjugates varied significantly depending on the bioassay used and the specific chemical structure, with the potency relying on the plant's ability to hydrolyze the conjugate back to the free GA. nih.gov Similarly, the synthesis of a 1α,2α-epoxy derivative of the related GA3 showed that this modification reduced the biological activity to about one-third of the parent compound, highlighting the sensitivity of potency to even minor structural changes. researchgate.net

| Compound | Key Structural Feature(s) | General Biological Potency | Reference |

|---|---|---|---|

| Gibberellin A5 (GA5) | Free C-7 carboxyl, C2-C3 double bond, 13-OH | High | researchgate.netnih.gov |

| Gibberellin A5 Methyl Ester | Methyl ester at C-7 | Low (activity depends on hydrolysis to GA5) | nih.gov |

| Gibberellin A3 (GA3) | Free C-7 carboxyl, C1-C2 double bond, 3β-OH, 13-OH | Very High | researchgate.netnih.gov |

| Gibberellin A4 (GA4) | Free C-7 carboxyl, lacks A-ring hydroxylation | High | ebi.ac.ukresearchgate.net |

| GA5 O(13)-β-D-glucoside | Glucoside conjugate at 13-OH | Low (activity depends on hydrolysis) | nih.gov |

Stereochemical Influence on Biological Activity

The biological activity of gibberellins is highly dependent on their specific three-dimensional structure, or stereochemistry. The ent-gibberellane skeleton has multiple chiral centers, and only a specific arrangement of these centers results in a molecule that can effectively bind to its receptor and elicit a biological response.

The precise stereoconfiguration of naturally occurring, bioactive gibberellins like GA5 is essential for their function. The IUPAC name for GA5, (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid, defines this exact spatial arrangement. nih.gov Any deviation from this native stereochemistry at key positions typically leads to a dramatic decrease or complete loss of biological activity.

Identification of Key Pharmacophores and Ligand-Receptor Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For gibberellins, the key pharmacophoric features are well-established and are directly involved in the interaction with the GID1 receptor.

The primary molecular event in gibberellin signaling is the binding of an active GA to the soluble GID1 receptor. This binding event initiates a conformational change in the GID1 protein, which then promotes the formation of a GID1-GA-DELLA protein complex. DELLA proteins are repressors of gibberellin signaling, and their binding to the GID1-GA complex targets them for degradation, thereby activating GA responses.

Key Pharmacophoric Features of Active Gibberellins:

The C-7 Carboxylic Acid: This group is the primary binding determinant, inserting into a specific pocket within the GID1 receptor. Its negative charge at physiological pH is crucial for the initial recognition and anchoring of the hormone. This explains the low intrinsic activity of this compound, as the esterified carboxyl group cannot engage in this critical interaction. nih.gov

The C-3 Hydroxyl Group (or related feature): In many potent GAs like GA3, a 3β-hydroxyl group is important for activity. In GA5, the C2-C3 double bond serves a similar structural role in positioning other key features for receptor interaction. nih.gov

Ligand-Receptor Interaction Mechanism:

GA Binding: An active GA, such as GA5 (after hydrolysis from its methyl ester), enters the binding pocket of the GID1 receptor. The C-7 carboxyl group forms critical hydrogen bonds deep within the pocket.

Conformational Change: Upon GA binding, a flexible N-terminal region of the GID1 receptor, often described as a "lid," closes over the binding pocket, effectively trapping the GA molecule.

DELLA Protein Recognition: This "lid-closed" conformation of the GID1-GA complex creates a new composite surface that is specifically recognized by the DELLA repressor proteins.

This mechanism highlights why the structural and stereochemical integrity of the gibberellin molecule is paramount. The GID1 receptor acts as a highly specific lock that only a key with the precise pharmacophoric features of an active GA can open.

Advanced Analytical Methodologies for the Characterization and Quantification of Gibberellin A5 Methyl Ester

Chromatographic Techniques

Chromatography is fundamental to the separation of GA5 methyl ester from other related gibberellins (B7789140) and plant metabolites prior to its detection and quantification. The choice of chromatographic method depends on the sample complexity, the required resolution, and the subsequent detection technique.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of gibberellins. nih.gov Reversed-phase HPLC, in particular, is effective for the purification of this compound from synthesis reaction mixtures. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining more hydrophobic molecules for longer. For gibberellin analysis, C18 columns are commonly employed.

Gas Chromatography (GC) is another powerful technique, especially when coupled with mass spectrometry (GC-MS). For the analysis of gibberellins by GC, derivatization is typically required to increase their volatility and thermal stability. The methyl esters of gibberellins, including this compound, are amenable to GC analysis. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a prominent method for the quantitative analysis of gibberellins. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly suitable for analyzing complex plant extracts.

Table 1: Comparison of Chromatographic Techniques for Gibberellin A5 Methyl Ester Analysis

| Technique | Principle | Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purification and quantification. nih.gov | High resolution, non-destructive. | May require derivatization for some detectors. |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Purification of this compound. | Excellent for separating a wide range of gibberellins. | Solvent consumption can be high. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of derivatized this compound. mdpi.com | High efficiency and resolution. | Requires derivatization to increase volatility. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis. | Quantitative analysis in complex samples. | High sensitivity and selectivity. | Matrix effects can influence quantification. |

Spectrometric Techniques

Spectrometric methods are indispensable for the structural elucidation and sensitive detection of this compound. These techniques are often coupled with chromatographic systems for comprehensive analysis.

Mass Spectrometry (MS) is a cornerstone of modern analytical chemistry for its ability to provide molecular weight and structural information. High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound by providing highly accurate mass measurements. When combined with chromatography, techniques like GC-MS and LC-MS/MS are powerful tools for identifying and quantifying gibberellins in plant tissues. mdpi.com In tandem mass spectrometry (MS/MS), specific fragmentation patterns of the molecule are monitored, which enhances the specificity of detection.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the synthesis and structure of this compound. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.

Table 2: Spectrometric Techniques in the Analysis of Gibberellin A5 Methyl Ester

| Technique | Principle | Application for this compound | Key Findings |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification and quantification. mdpi.com | Provides molecular weight and fragmentation data. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Characterization and formula determination. | Confirms the elemental composition of this compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC separation followed by MS detection. | Identification of gibberellin conjugates. mdpi.com | Enables analysis of permethylated derivatives. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC separation followed by MS/MS detection. | Quantitative analysis with high specificity. | Allows for the use of deuterated internal standards. |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Structural characterization. | Confirms the structure of synthesized this compound. |

Isotope Labeling and Tracing in Metabolic Studies

Isotope labeling is a powerful methodology for tracing the metabolic fate of compounds within a biological system and for accurate quantification. In the context of this compound, stable isotopes are employed to understand its biosynthesis and metabolism.

For quantitative analysis, the use of a stable isotope-labeled internal standard is a gold standard method. For instance, deuterated this compound (D₂-GA5ME) can be used as an internal standard in LC-MS/MS analysis. This approach allows for the correction of analyte loss during sample preparation and for matrix effects during ionization, leading to highly accurate quantification. Calibration curves are typically generated over a physiologically relevant concentration range to ensure accuracy.

Tracer studies using stable isotopes such as ¹³C or ¹⁵N can be employed to investigate the biosynthetic pathways leading to and from GA5. frontiersin.org By supplying a labeled precursor to a plant system, the incorporation of the isotope into downstream metabolites, including GA5 and its derivatives, can be monitored over time using mass spectrometry. frontiersin.orgnih.gov This provides direct evidence of metabolic fluxes and pathway connections. The analysis of the resulting isotopic patterns in the mass spectra of the metabolites reveals the extent of label incorporation. frontiersin.org

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical to remove interfering substances and to concentrate the analyte of interest, this compound, from complex plant matrices. Derivatization is often necessary to enhance the analytical properties of the compound for specific techniques.

The synthesis of this compound itself is a form of derivatization, where the carboxylic acid group of Gibberellin A5 (GA5) is esterified. This is commonly achieved using reagents like diazomethane (B1218177) or methyl iodide in the presence of a base. This process can alter the biological activity and transport properties of the parent gibberellin.

For GC-MS analysis of gibberellins, derivatization is essential to increase their volatility. Permethylation is a derivatization technique that has been used for the GC-MS identification of gibberellin conjugates. mdpi.com Another common approach is the formation of trimethylsilyl (B98337) (TMS) ethers. mdpi.com

In the context of LC-MS/MS, derivatization can be employed to improve ionization efficiency and, consequently, detection sensitivity. nih.gov For example, chemical derivatization of the carboxyl group can enhance the signal in the mass spectrometer. nih.gov

Sample preparation for gibberellin analysis from plant tissues often involves an initial extraction with an organic solvent, such as methanol (B129727). This is typically followed by one or more purification steps, such as solid-phase extraction (SPE), to remove pigments, lipids, and other interfering compounds before instrumental analysis.

Future Research Trajectories and Broader Academic Implications

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The biosynthesis and catabolism of gibberellins (B7789140) involve a series of enzymatic steps primarily catalyzed by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov While the major pathways leading to bioactive GAs like GA1 and GA4 are well-documented, the metabolic fate of many other GA intermediates is less clear. nih.gov The existence of GA5 methyl ester suggests the activity of specific enzymes capable of methylating the C-7 carboxyl group of GA5.

Future research must prioritize the identification and characterization of the enzymes responsible for the formation and hydrolysis of this compound. A key objective will be to determine if a specific methyltransferase exists for this purpose or if this modification is carried out by enzymes with broader substrate specificity. Similarly, identifying the esterases that may convert this compound back to its active acid form is crucial for understanding its potential role as a transiently inactivated storage or transport form of GA5.

Researchers can employ a combination of biochemical and genetic approaches to uncover these enzymes. In vitro assays using plant protein extracts and radiolabeled GA5 could identify methyltransferase or hydrolase activity. Subsequent protein purification and mass spectrometry could then identify the candidate enzymes. plos.orgnih.gov From a genetic standpoint, screening for mutants in Arabidopsis or rice with altered levels of this compound could pinpoint the genes encoding these metabolic enzymes.

| Enzyme Class | Known Function in GA Metabolism | Hypothesized Function for this compound | Potential Research Approach |

| GA Methyltransferase | Not well-characterized for specific GAs | Catalyzes the conversion of GA5 to this compound. | Biochemical screening of protein libraries; Genetic screening for mutants with altered this compound levels. |

| Carboxylesterase | Hydrolysis of ester bonds. | Catalyzes the hydrolysis of this compound back to GA5. | In vitro assays with purified candidate enzymes; Analysis of knockout mutants for altered GA response. |

| Cytochrome P450 Monooxygenases | Catalyze various oxidation steps in the GA pathway. nih.gov | Potentially involved in downstream modification of this compound. | Metabolite profiling of plants treated with this compound. |

Deeper Understanding of Molecular Signaling Networks

The canonical gibberellin signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), which, upon binding a bioactive GA, forms a complex with DELLA proteins. frontiersin.orgfrontiersin.org This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, which are transcriptional regulators that repress plant growth. nih.govresearchgate.net A central question for future research is whether this compound has any biological activity within this signaling network.

It is critical to determine if this compound can bind to the GID1 receptor. In vitro binding assays can directly measure the affinity of this compound for GID1 proteins. nih.gov If it does bind, further studies will be needed to ascertain whether this binding leads to the degradation of DELLA proteins and the activation of downstream GA responses. It is possible that the methyl group sterically hinders the interaction with the receptor's binding pocket, rendering the molecule inactive.

Furthermore, the interaction of GA signaling with other hormone pathways, such as abscisic acid (ABA), is a key area of investigation. frontiersin.orgresearchgate.net Future studies should explore if this compound can modulate the crosstalk between GA and other signaling networks. nih.govnih.gov Understanding these interactions is essential for a complete picture of how phytohormones collectively regulate plant development. researchgate.net

| Signaling Component | Interaction with Bioactive GAs (e.g., GA4) | Hypothesized Interaction with this compound | Proposed Experimental Test |

| GID1 Receptor | Direct binding initiates signal transduction. frontiersin.org | May bind with low affinity or not at all due to the methyl group. | Yeast two-hybrid analysis; Surface plasmon resonance. |

| DELLA Proteins | GA-GID1 binding leads to DELLA degradation. nih.gov | Unlikely to promote degradation unless it binds GID1 effectively. | In vivo degradation assays using fluorescently tagged DELLA proteins. |

| Downstream Transcription Factors | Activated upon DELLA degradation. | Expression of target genes is unlikely to be affected. | Transcriptomic analysis (RNA-seq) of plants treated with this compound. |

Development of Novel Chemical Tools and Probes

Chemical biology provides powerful tools for dissecting complex biological processes. The development of chemical probes based on the structure of this compound could significantly advance our understanding of its transport, localization, and potential binding partners. Synthesizing modified versions of this compound, such as those with fluorescent tags or biotin (B1667282) labels, would enable researchers to visualize its distribution within plant tissues and cells.

These probes could be used in a variety of applications. For example, fluorescently-labeled this compound could be used to track its movement through the plant, providing insights into whether it is transported locally or systemically. Biotinylated versions could be used in pull-down assays with plant protein extracts to identify proteins that bind to this compound, potentially uncovering novel receptors or interacting proteins outside the canonical GID1-DELLA pathway. Furthermore, creating stable, non-hydrolyzable analogs of this compound could help to uncouple its metabolic fate from its potential signaling functions.

| Type of Chemical Probe | Potential Application | Information Gained |

| Fluorescently-Tagged this compound | Live-cell imaging and whole-plant imaging. | Subcellular localization and long-distance transport pathways. |

| Biotinylated this compound | Affinity purification and pull-down assays. | Identification of novel interacting proteins (receptors, enzymes, transporters). |

| Photo-activatable Crosslinkers | Covalently linking the probe to nearby molecules upon UV light exposure. | Capturing transient or weak protein-ligand interactions in vivo. |

| Non-hydrolyzable Analogs | In vivo treatment of plants. | Dissecting signaling effects from metabolic conversion to GA5. |

Integration of Omics Approaches for Holistic System Analysis

To gain a comprehensive understanding of the biological role of this compound, it is essential to move beyond single-gene or single-pathway analyses and adopt a systems-level perspective. The integration of various "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful approach to capture the global molecular response of a plant to treatment with this compound. nih.govmdpi.com

A holistic system analysis would involve treating a model organism like Arabidopsis thaliana with this compound and then performing a time-course analysis of its molecular state. nih.govresearchgate.net Transcriptomics (via RNA-seq) would reveal changes in gene expression, identifying gene networks that are responsive to the compound. nih.gov Proteomics would provide information on changes in protein abundance, while metabolomics would offer a snapshot of the metabolic state of the plant, potentially identifying novel metabolic pathways affected by this compound. amanote.commdpi.commdpi.comresearchgate.net

By integrating these multi-omics datasets, researchers can construct detailed models of the molecular networks that are perturbed by this compound. nih.gov This approach can help to formulate new hypotheses about its function, whether it be as an inactive precursor, a signaling molecule in its own right, or a modulator of other metabolic pathways. mdpi.com This systems-level view is critical for placing the role of this compound within the broader context of plant physiology.

| Omics Approach | Objective | Potential Findings |

| Transcriptomics | To identify genes and pathways regulated by this compound. | Up- or down-regulation of genes involved in hormone signaling, development, or stress response. |

| Proteomics | To quantify changes in protein expression and post-translational modifications. | Identification of proteins whose abundance changes in response to this compound, suggesting their involvement in its mechanism of action. |

| Metabolomics | To profile changes in the plant's metabolite composition. | Discovery of novel metabolic pathways affected by this compound; confirmation of its conversion to other compounds. |

| Integrated Analysis | To build a comprehensive model of the compound's biological role. | A systems-level understanding of the molecular networks perturbed by this compound, leading to new functional hypotheses. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing GA5 Methyl Ester in laboratory settings?

- Methodological Answer : this compound synthesis typically involves transesterification or enzymatic conversion. For example, in plant biosynthesis studies, radioactive labeling (e.g., [14C]GA5) is used to track conversion pathways. Reaction mixtures are separated via High-Performance Liquid Chromatography (HPLC) as methyl esters, followed by derivatization (e.g., methyl ester trimethylsilyl ether) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Optimal enzyme activity for 3β-hydroxylation (e.g., AtGA3ox1) requires pH 7.5 and preincubation at room temperature for 30–40 minutes to stabilize activity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they implemented?

- Methodological Answer :

- HPLC : Separates this compound from intermediates (e.g., GA29, GA1) using methyl ester derivatives. Radioactive peaks are quantified via scintillation counting .

- GC-MS-SIM (Selected Ion Monitoring) : Confirms compound identity and quantifies reaction products using stable isotope dilution (e.g., deuterated internal standards). This method reduces background noise and improves sensitivity .

- Nuclear Magnetic Resonance (NMR) : Validates structural integrity, particularly for distinguishing isomers.

Q. How do researchers ensure reproducibility in this compound synthesis across experimental setups?

- Methodological Answer : Reproducibility requires strict control of:

- Reaction Conditions : pH (optimal range: 6–9 for enzymatic activity), temperature (e.g., 60°C for transesterification), and incubation time .

- Instrument Calibration : Regular standardization of HPLC and GC-MS systems using reference compounds.

- Data Reporting : Detailed documentation of molar ratios (e.g., alcohol-to-oil), catalyst concentrations (e.g., 1.5 wt% KOH), and statistical validation (e.g., triplicate runs with ANOVA) .

Advanced Research Questions

Q. How can researchers optimize reaction parameters for enhanced this compound yield using statistical experimental design?

- Methodological Answer : The Taguchi Method (L9 orthogonal array) systematically evaluates parameters:

- Factors : Catalyst type (KOH vs. NaOH), concentration (0.5–1.5 wt%), molar ratio (oil:methanol = 1:6–1:9), and temperature (40–60°C).

- Optimization : Signal-to-noise (S/N) ratios identify "larger-the-better" outcomes. For example, catalyst concentration contributes 77.6% to yield variance, with 1.5 wt% KOH at 60°C achieving 96.7% yield .

- Validation : Confirm optimal conditions via ANOVA and replicate experiments (n=3).

Q. What strategies resolve contradictions in this compound conversion rates reported by different studies?

- Methodological Answer : Contradictions often arise from:

- Analytical Sensitivity : Discrepancies between HPLC (qualitative) and GC-MS-SIM (quantitative) results. Cross-validate using stable isotope dilution and internal standards .

- Biological Variability : In plant studies, decapitation or IAA treatment alters GA5→GA3 conversion rates. Normalize data to tissue-specific enzyme activity (e.g., AtGA3ox1) .

- Statistical Reconciliation : Apply meta-analysis to aggregate datasets, weighting studies by sample size and methodology rigor.

Q. How do pH and temperature variations influence enzymatic conversion of this compound in biosynthesis?

- Methodological Answer :

- pH Effects : AtGA3ox1 enzyme activity drops below pH 6 or above pH 8. Optimal activity at pH 7.5 ensures efficient 3β-hydroxylation of GA5→GA6 .

- Temperature Effects : Higher temperatures (e.g., 60°C) accelerate transesterification but risk enzyme denaturation. Preincubation at 25°C for 30–40 minutes balances activity and stability .

- Experimental Design : Use response surface methodology (RSM) to model pH-temperature interactions and identify non-linear optima.

Q. Key Methodological Recommendations

- Instrumentation : Always pair HPLC with GC-MS-SIM for structural and quantitative validation .

- Statistical Tools : Use Taguchi orthogonal arrays for multi-parameter optimization and ANOVA for variance analysis .

- Biosynthesis Studies : Control for endogenous auxin (IAA) levels, which significantly alter GA5 metabolism in plant tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.